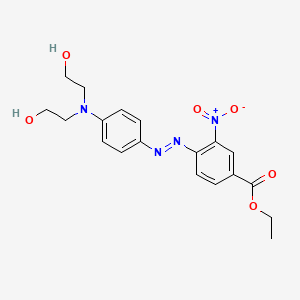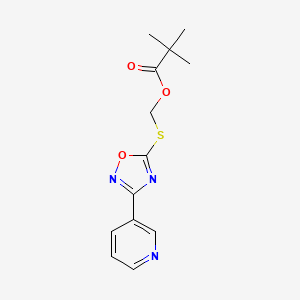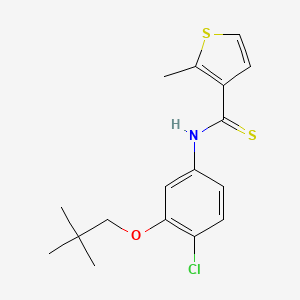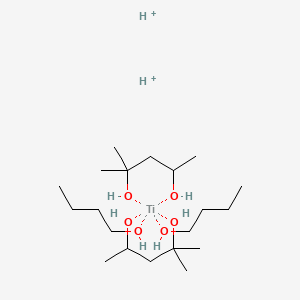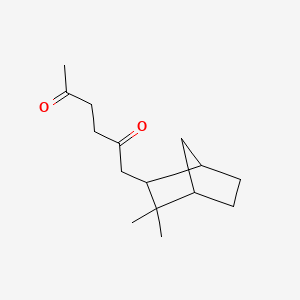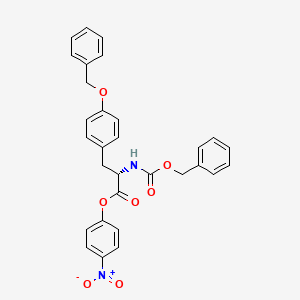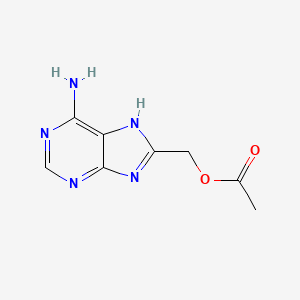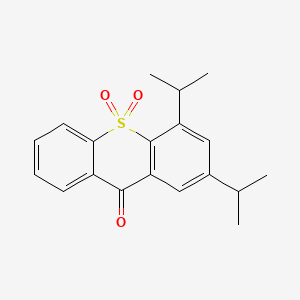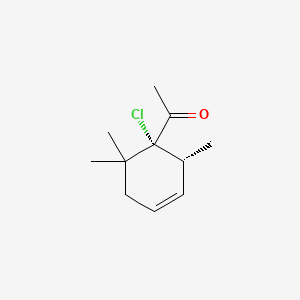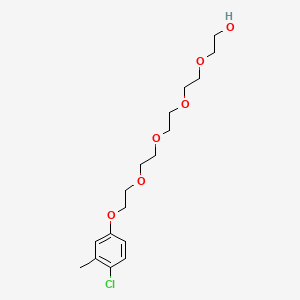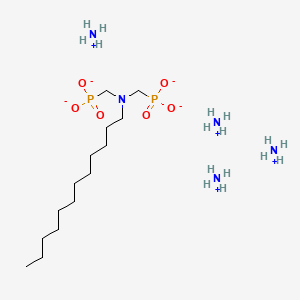
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H40N4O6P2. It is known for its unique structure, which includes a dodecyl chain and bisphosphonate groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate imine.
Reaction with Phosphorous Acid: The intermediate imine is then reacted with phosphorous acid to form the bisphosphonate compound.
Neutralization: The resulting product is neutralized with ammonium hydroxide to form the tetraammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: It can be reduced under specific conditions to form reduced phosphonate derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, reduced phosphonates, and substituted bisphosphonates, depending on the reaction conditions and reagents used.
科学的研究の応用
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Investigated for its potential use in biological systems, including as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate groups.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The bisphosphonate groups in the compound have a high affinity for calcium ions, making it effective in binding to bone mineral surfaces. This property is particularly useful in the treatment of bone diseases, where the compound inhibits bone resorption by osteoclasts.
類似化合物との比較
Similar Compounds
- Tetraammonium ethylenediaminetetra(methylene)phosphonate
- Tetraammonium hexamethylenediaminetetra(methylene)phosphonate
- Tetraammonium diethylenetriaminepenta(methylene)phosphonate
Uniqueness
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is unique due to its dodecyl chain, which imparts specific hydrophobic properties. This makes it distinct from other bisphosphonate compounds that typically have shorter alkyl chains or different functional groups. The presence of the dodecyl chain enhances its solubility in organic solvents and its ability to interact with hydrophobic surfaces.
特性
CAS番号 |
94202-10-5 |
|---|---|
分子式 |
C14H45N5O6P2 |
分子量 |
441.49 g/mol |
IUPAC名 |
tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3 |
InChIキー |
FJILWSMYUHVADB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


